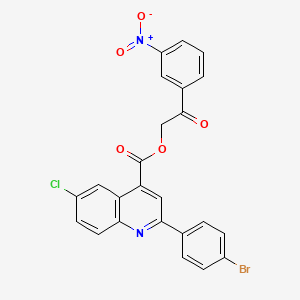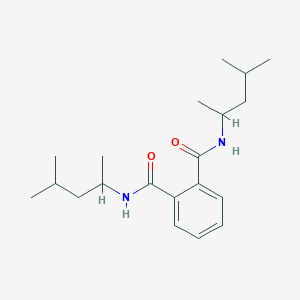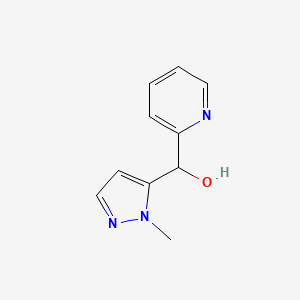
6-Methyl-3-pyridinyl 4-piperidinyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-pyridinyl 4-piperidinyl ether: is an organic compound with the molecular formula C11H16N2O It is characterized by a pyridine ring substituted with a methyl group at the 6-position and a piperidine ring connected via an ether linkage at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-pyridinyl 4-piperidinyl ether typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-methyl-3-pyridinol, is prepared through the methylation of 3-pyridinol using methyl iodide in the presence of a base such as potassium carbonate.
Etherification Reaction: The 6-methyl-3-pyridinol is then reacted with 4-piperidinol in the presence of a suitable dehydrating agent like thionyl chloride or phosphorus oxychloride to form the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.
Substitution: The methyl group on the pyridine ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry: 6-Methyl-3-pyridinyl 4-piperidinyl ether is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine: The compound is investigated for its potential pharmacological properties, such as its ability to modulate neurotransmitter systems.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-3-pyridinyl 4-piperidinyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The ether linkage and the presence of the pyridine and piperidine rings allow the compound to fit into binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
6-Methyl-3-pyridinyl 3-piperidinyl ether: Similar structure but with the piperidine ring attached at the 3-position.
6-Methyl-2-pyridinyl 4-piperidinyl ether: Similar structure but with the methyl group at the 2-position of the pyridine ring.
4-Methyl-3-pyridinyl 4-piperidinyl ether: Similar structure but with the methyl group at the 4-position of the pyridine ring.
Uniqueness: 6-Methyl-3-pyridinyl 4-piperidinyl ether is unique due to the specific positioning of the methyl group and the ether linkage, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-methyl-5-piperidin-4-yloxypyridine |
InChI |
InChI=1S/C11H16N2O/c1-9-2-3-11(8-13-9)14-10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3 |
InChI Key |
IUYVQHKOIHBGRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)OC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-allyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12047852.png)

![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12047856.png)

![3-(2-bromophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12047859.png)

![methyl 4-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoate](/img/structure/B12047869.png)

![[(1R,3S,6S,7R,9R)-9-hydroxy-3-methyl-5-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-oxatricyclo[4.3.0.03,7]nonan-6-yl]methyl benzoate](/img/structure/B12047873.png)
![2-{1-[2-(2-Chloro-phenyl)-acetyl]-piperidin-4-yl)-thiazole-4-carboxylic acid](/img/structure/B12047881.png)
